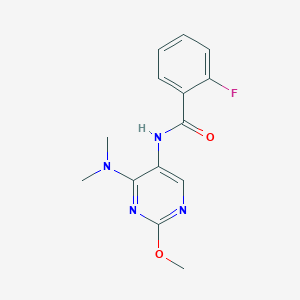

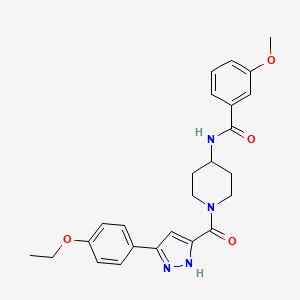

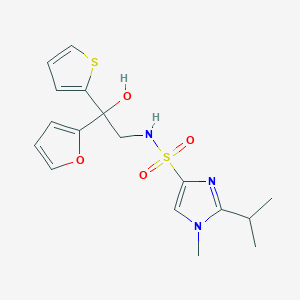

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Dimethylamino)pyridine (DMAP) is a derivative of pyridine and is more basic than pyridine due to the resonance stabilization from the NMe2 substituent . It’s a white solid and is a useful nucleophilic catalyst for a variety of reactions .

Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis

The molecular structure of DMAP was confirmed by single crystal X-ray diffraction (SXRD) techniques . The HOMO–LUMO orbital diagram and molecular electrostatic potential (ESP) surface were drawn .Chemical Reactions Analysis

DMAP is a very effective acyl transfer agent. The use of 4-aminopyridines (such as DMAP) has been shown to speed up the esterification of hindered alcohols via acid anhydrides by up to 10,000 fold .Physical And Chemical Properties Analysis

DMAP has a molar mass of 122.17 g/mol. It appears as a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg. Its acidity (pKa) is 9.6 in water, 17.95 (pKa of conjugate acid in acetonitrile) .科学的研究の応用

Synthesis and Biological Properties

- Inhibitory Effects on Nitric Oxide Production : A study described the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines, which share structural similarities with the compound , demonstrating inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells. This suggests potential anti-inflammatory or immunomodulatory applications (Jansa et al., 2014).

Analytical Chemistry Applications

- Fluorogenic Reagents for Reducing Carbohydrates : Aromatic amidines, related to the amide functionality in the compound of interest, have been used as fluorogenic reagents for the detection of reducing carbohydrates, highlighting a potential role in analytical chemistry for similar compounds (Kai et al., 1985).

Organic Chemistry and Material Science

- Synthesis of Fluoroionophores : Research involving the development of fluoroionophores from diamine-salicylaldehyde derivatives suggests applications in the synthesis of chemical sensors and probes for metal ions. This research area could benefit from the chemical functionalities present in N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-fluorobenzamide and its derivatives (Hong et al., 2012).

Pharmacology and Drug Design

- c-MET Inhibitors for Cancer Therapy : Studies on 3-methoxy-N-phenylbenzamide derivatives, which share a similar pharmacophoric group with the compound , have identified potent inhibitors of the c-MET receptor tyrosine kinase, an important target in cancer therapy. This suggests potential applications in the design and development of new anticancer agents (Jiang et al., 2016).

作用機序

Safety and Hazards

将来の方向性

The controlled growth of DAST, a derivative of DMAP, remains a challenge. A novel method to control the growth of DAST on the surfaces of indium tin oxides coated with the patterned photoresists by electric field has been described . This strategy can be further expanded to control the growth of DAST derivatives or other organic NLO materials with similar chemical structures .

特性

IUPAC Name |

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2/c1-19(2)12-11(8-16-14(18-12)21-3)17-13(20)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNYGCCDPROBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B2861960.png)

![{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2861961.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2861964.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2861966.png)

![(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2861981.png)